(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid

Description

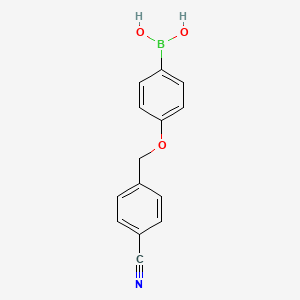

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a 4-cyanobenzyloxy substituent on the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols and hydroxy acids, enabling applications in catalysis, sensing, and drug design . The 4-cyanobenzyloxy group introduces both steric bulk and electron-withdrawing properties, which may influence solubility, reactivity, and biological activity compared to simpler analogs.

Properties

IUPAC Name |

[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNORKQBRPHOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655845 | |

| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-70-0 | |

| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-cyanobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the formation of boronate esters.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

Aryl Derivatives: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyanobenzyl group can also interact with biological targets, potentially inhibiting enzyme activity or modulating other biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- The 4-cyanobenzyloxy group distinguishes the target compound through its strong electron-withdrawing nature, which may enhance Lewis acidity and binding to biological targets compared to benzyloxy or methylthio substituents .

- Methoxyethylphenoxy derivatives (e.g., in ) demonstrate that polar substituents can improve biological activity (IC₅₀ = 1 µM) while maintaining solubility .

Solubility and Stability

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl boronic acid (1) and phenanthren-9-yl boronic acid (4) show potent antiproliferative activity (IC₅₀ = 0.1969 µM and 0.2251 µM, respectively) .

- Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis, highlighting the role of boronic acids in targeting cytoskeletal proteins .

Enzyme Inhibition:

- Methoxyethylphenoxy boronic acids inhibit fungal histone deacetylase at 1 µM, outperforming trichostatin A (1.5 µM) . The cyanobenzyloxy group’s electronic properties may similarly enhance binding to enzyme active sites.

Sensing and Catalysis:

Biological Activity

(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a cyanobenzyl ether. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological molecules, particularly those involved in signaling pathways and enzyme activities.

1. Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, disrupting its activity. This has implications in cancer therapy, where inhibiting proteases can prevent tumor progression.

2. Antitumor Activity

Research has indicated that boronic acids can exhibit antitumor properties by inducing apoptosis in cancer cells. The precise mechanism often involves the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

3. Antimicrobial Properties

Studies have shown that certain boronic acids possess antimicrobial activity against a range of pathogens. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of essential metabolic pathways.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various phenylboronic acids, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic application.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 3.8 |

| A549 (Lung Cancer) | 6.1 |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of boronic acids against Staphylococcus aureus and Escherichia coli. The study revealed that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics in vivo. However, further studies are necessary to fully understand its metabolism and excretion pathways.

Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, careful evaluation is required to determine safe dosage levels for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.